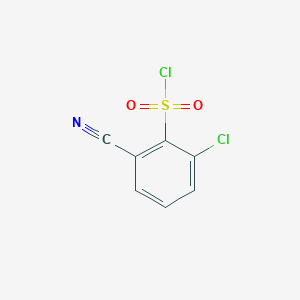

2-Chloro-6-cyanobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-6-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-6-3-1-2-5(4-10)7(6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLHWYFHASHTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Arylsulfonyl Chlorides

An In-depth Technical Guide to 2-Chloro-6-cyanobenzenesulfonyl Chloride: A Versatile Reagent in Modern Drug Discovery

Abstract

2-Chloro-6-cyanobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a pivotal building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal chloro and cyano groups flanking a reactive sulfonyl chloride moiety, offers a trifecta of synthetic handles. This guide provides a comprehensive technical overview of this reagent, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic pathways, detail its key chemical reactions with mechanistic insights, and provide field-proven experimental protocols. Emphasis is placed on its strategic application in constructing novel sulfonamide-based therapeutics, a class of compounds with a rich history and continued importance in medicine.[1] This document is structured to serve as a practical and authoritative resource, grounding theoretical concepts in established laboratory practice and safety considerations.

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily for their reliable reactivity with a vast array of nucleophiles to form sulfonamides, sulfonate esters, and related derivatives. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, present in a wide range of FDA-approved drugs, including diuretics, anticonvulsants, anti-inflammatory agents, and antibiotics.

The specific utility of 2-chloro-6-cyanobenzenesulfonyl chloride stems from its multifunctional nature:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive site, readily undergoing nucleophilic substitution with amines, alcohols, and phenols. This reaction is the basis for introducing the arylsulfonyl motif into a target molecule.

-

The Chloro Group (-Cl): The chlorine atom significantly influences the electronic properties of the aromatic ring and can serve as a "magic chloro" in drug design, enhancing binding affinity, modulating pKa, and improving metabolic stability.[2] It can also be a site for further modification via cross-coupling reactions.

-

The Cyano Group (-CN): This versatile group is a powerful electron-withdrawing substituent. It can be maintained as a hydrogen bond acceptor in a final drug molecule, hydrolyzed to a carboxylic acid, or reduced to an amine, offering a multitude of downstream derivatization possibilities.

This guide will systematically unpack the potential of this reagent, providing the technical foundation necessary for its effective deployment in research and development programs.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful use. While 2-chloro-6-cyanobenzenesulfonyl chloride is a specific isomer, it is essential to distinguish it from commercially available congeners.

| Property | Value / Description | Source / Comment |

| IUPAC Name | 2-Chloro-6-cyanobenzenesulfonyl chloride | - |

| Molecular Formula | C₇H₃Cl₂NO₂S | Calculated |

| Molecular Weight | 236.08 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | Researchers should verify upon sourcing or synthesis. |

| Related Isomer CAS | 254749-11-6 (2-Chloro-4-cyanobenzenesulfonyl chloride) | [3][4][5] |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on related structures like the 2-chloro-4-cyano isomer, which has a melting point of 102-106 °C.[3] |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile) and reactive with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides. |

| Stability | Moisture-sensitive; hydrolyzes to the corresponding sulfonic acid. Store under inert, anhydrous conditions. |

Synthesis and Mechanistic Insights

The synthesis of arylsulfonyl chlorides can be achieved through several established methods. For 2-chloro-6-cyanobenzenesulfonyl chloride, a Sandmeyer-type reaction starting from the corresponding aniline is a highly effective and logical approach. This method avoids the direct and often aggressive chlorosulfonation of the aromatic ring, which could lead to poor regioselectivity.

The proposed pathway begins with 2-amino-3-chlorobenzonitrile.

Causality Behind Experimental Choices:

-

Diazotization (Step 1): The reaction is conducted at 0-5 °C because diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas. The use of a strong acid (HCl) is crucial to generate nitrous acid (HNO₂) in situ from sodium nitrite and to maintain a pH that prevents unwanted side reactions.

-

Sandmeyer Reaction (Step 2): The diazonium salt is then introduced to a solution of sulfur dioxide (often dissolved in a solvent like acetic acid) in the presence of a copper(II) chloride catalyst. The copper catalyst is essential for facilitating the single-electron transfer mechanism that leads to the displacement of the diazonium group and the formation of the sulfonyl chloride. This method is generally high-yielding and tolerates a wide variety of functional groups.

Key Reactions and Applications in Drug Development

The synthetic utility of 2-chloro-6-cyanobenzenesulfonyl chloride is dominated by its reaction with nucleophiles to form sulfonamides. This reaction is a workhorse in medicinal chemistry for rapidly building libraries of compounds for structure-activity relationship (SAR) studies.

Mechanism and Strategic Considerations:

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Applications in Drug Discovery:

-

Scaffold Decoration: The reagent is used to append the 2-chloro-6-cyanophenylsulfonyl group onto a core scaffold containing a primary or secondary amine. The resulting sulfonamides can then be evaluated for biological activity. The chloro and cyano groups provide distinct electronic and steric properties that can be crucial for optimizing target binding.

-

Covalent Inhibitors: While less common than acrylamides, sulfonyl chlorides can act as warheads for covalent inhibitors, reacting with nucleophilic residues like lysine or serine in a protein's active site.[6] The specific substitution pattern of this reagent would modulate its reactivity for such applications.

-

Fragment-Based Drug Discovery (FBDD): The 2-chloro-6-cyanophenylsulfonyl moiety can be considered a complex fragment. By reacting it with a library of other fragments (containing amine handles), novel lead compounds can be rapidly assembled.

Experimental Protocols

The following protocols are representative examples of how 2-chloro-6-cyanobenzenesulfonyl chloride would be used in a research setting.

Protocol 5.1: General Procedure for the Synthesis of a Novel N-Aryl Sulfonamide

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of 2-chloro-6-cyanobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM dropwise over 10 minutes.

-

Causality: Slow, cold addition is critical to control the exotherm of the reaction and minimize the formation of potential side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). A new, less polar spot corresponding to the product should appear.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any residual acid), and brine.

-

Self-Validation: The sequential washes ensure the removal of all ionic reagents and byproducts, simplifying the final purification step.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Safety, Handling, and Storage

Working with sulfonyl chlorides requires strict adherence to safety protocols due to their corrosive and moisture-sensitive nature.

| Hazard Category | Description and Precautionary Statements |

| GHS Classification | Signal Word: Danger H314: Causes severe skin burns and eye damage. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles or a face shield. All manipulations should be performed in a certified chemical fume hood. |

| Handling | Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing. The reagent is moisture-sensitive; handle under an inert atmosphere (nitrogen or argon) using anhydrous techniques. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

2-Chloro-6-cyanobenzenesulfonyl chloride represents a sophisticated and powerful tool for the modern medicinal chemist. Its pre-installed functional handles provide a platform for rapid diversification and fine-tuning of molecular properties. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel, high-impact therapeutics. The principles of careful reaction control, diligent monitoring, and rigorous safety practices are paramount to unlocking its full potential in the laboratory.

References

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC221800250&productDescription=2-CHLOROBENZENESULFONYL+CHLORIDE%2C&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/C2630]

- 2-Cyanobenzenesulfonyl chloride - Cheméo. Cheméo. [URL: https://www.chemeo.com/cid/22-033-0/2-Cyanobenzenesulfonyl-chloride.pdf]

- SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/549088]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC374190010&productDescription=4-CYANOBENZENESULFONYL+CHLORIDE+98&vendorId=VN00032119&countryCode=US&language=en]

- Synthesis of sulfonyl chloride substrate precursors. Supporting Information, Organic & Biomolecular Chemistry. [URL: https://www.rsc.

- 2-Chloro-4-cyanobenzenesulfonyl chloride 96% - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/254749116]

- 254749-11-6 | 2-Chloro-4-cyanobenzene-1-sulfonyl chloride - ChemScene. ChemScene. [URL: https://www.chemscene.com/products/2-Chloro-4-cyanobenzene-1-sulfonyl-chloride-cas-254749-11-6.html]

- 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE | 254749-11-6 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6465839.htm]

- 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76187]

- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0084]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572620/]

- Effect of “magic chlorine” in drug discovery: an in silico approach - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825310/]

- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/39889550/]

- The Role of 2,6-Difluorobenzenesulfonyl Chloride in Advancing Targeted Therapies and Cancer Treatment. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Recent Advances in Covalent Drug Discovery - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313276/]

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氯-4-氰基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE | 254749-11-6 [chemicalbook.com]

- 6. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloro- and Cyano-Substituted Benzenesulfonyl Chlorides for Researchers

This guide provides a detailed examination of the chemical properties, synthesis, and applications of key chloro- and cyano-substituted benzenesulfonyl chlorides. As a researcher, scientist, or drug development professional, precise molecular information is paramount. This document clarifies the distinct nature of specific isomers, providing the foundational data necessary for experimental design and chemical synthesis.

A critical aspect of organic chemistry, particularly in the context of substituted aromatic rings, is the precise location of functional groups. The nomenclature "2-Chloro-6-cyanobenzenesulfonyl chloride" specifies a distinct isomer. However, this specific substitution pattern is not commonly documented in major chemical databases. This guide will, therefore, focus on closely related, commercially available, and well-documented isomers to provide a robust technical foundation for researchers working with this class of compounds.

Part 1: Core Physicochemical and Structural Data

The identity and properties of a substituted benzene ring are dictated by the position of its functional groups. A slight change in position can significantly alter reactivity, biological activity, and physical characteristics. Below is a summary of the core data for relevant, documented isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Structure |

| 2-Cyanobenzenesulfonyl chloride | C₇H₄ClNO₂S | 201.63[1][2] | 69360-26-5[1][2] | NCC₆H₄SO₂Cl[2] |

| 2-Chloro-4-cyanobenzenesulfonyl chloride | C₇H₃Cl₂NO₂S | 236.08[3] | 254749-11-6[3] | NCC₆H₃(Cl)SO₂Cl |

| 2-Chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.06[4] | 2905-23-9[4] | C₆H₄Cl₂O₂S[4] |

Part 2: Technical Profile of 2-Cyanobenzenesulfonyl chloride

This ortho-substituted isomer is a valuable reagent in organic synthesis. The proximity of the cyano and sulfonyl chloride groups can influence its reactivity and potential for intramolecular cyclization reactions.

Properties and Specifications:

-

Appearance: Typically a pale brown or white solid (crystals or powder)[5].

-

Melting Point: The reported melting point ranges between 63.5°C and 70°C[2][5][6].

-

Purity: Commercially available with assays typically around 97-98%[2][7].

Applications: 2-Cyanobenzenesulfonyl chloride serves as a precursor in the synthesis of various heterocyclic compounds. Its documented uses include the synthesis of:

-

Substituted furans, such as 2-butyl-5-(2-cyanophenyl)furan[2].

-

Complex nitrogen- and sulfur-containing heterocycles like 5-thia-4b,10-diaza-indeno[2,1-a]indene-5,5-dioxide[2].

-

Pyrrole derivatives, for instance, 1-methyl-2-(2-cyanophenyl)pyrrole[2].

The reactivity of the sulfonyl chloride group allows for the formation of sulfonamides and sulfonates, which are key functional groups in medicinal chemistry.

Part 3: Technical Profile of 2-Chloro-4-cyanobenzenesulfonyl chloride

This di-substituted compound offers multiple reaction sites, making it a versatile building block. The electron-withdrawing nature of the chloro and cyano groups enhances the electrophilicity of the sulfonyl chloride moiety.

Properties and Specifications:

-

Appearance: Solid form.

-

Melting Point: 102-106°C[8].

-

Purity: Available at 96% purity or higher[3].

-

Storage: Recommended storage temperature is 2-8°C[8].

Synthesis Insights: A patented method for synthesizing 4-chloro-2-cyanobenzene sulfonyl chloride involves a three-step process starting from 2-fluoro-5-chlorobenzonitrile. This route avoids diazotization reactions, enhancing production safety[9]. The final step involves reacting an intermediate with a chlorinating agent like thionyl chloride[9].

Part 4: General Synthesis and Reactivity Workflow

The synthesis of aromatic sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry. The choice of method depends on the starting materials and desired substitution pattern.

Workflow: Common Synthetic Pathways to Aryl Sulfonyl Chlorides

Caption: General synthetic routes to aryl sulfonyl chlorides.

Causality in Synthesis:

-

Sandmeyer-type reactions are chosen when starting from anilines. This pathway is versatile for introducing a sulfonyl chloride group onto an aromatic ring with pre-existing functionality[10].

-

Direct chlorosulfonation with chlorosulfonic acid is a powerful method for simple aromatic hydrocarbons like benzene but can lack regioselectivity with substituted rings and uses highly corrosive reagents[11].

-

Oxidative chlorination of thiols or related sulfur compounds offers a milder alternative, often utilizing reagents like N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach)[10]. These methods can be more environmentally benign and suitable for sensitive substrates.

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The sulfonyl chloride functional group is a gateway to sulfonamides, a privileged scaffold in drug design. The sulfonamide group (-SO₂NH-) is a key structural motif in a wide array of therapeutics, including antibiotics, diuretics, and anticonvulsants.

Chlorine-containing molecules are also highly prevalent in pharmaceuticals, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom[12]. The incorporation of chlorine can modulate a drug's metabolic stability, lipophilicity, and binding affinity to its target.

Therefore, reagents like 2-cyanobenzenesulfonyl chloride and its isomers are vital tools for medicinal chemists. They allow for the strategic introduction of the sulfonamide moiety and halogen atoms, enabling the synthesis of novel compounds for screening and development[13][14].

Part 6: Safety, Handling, and Disposal

Hazard Profile: Substituted benzenesulfonyl chlorides are reactive compounds and must be handled with appropriate care.

-

Corrosivity: They are classified as corrosive and cause severe skin burns and serious eye damage[6][15]. Contact with moisture can release hydrochloric acid, contributing to their corrosive nature.

-

Reactivity: These compounds are sensitive to moisture and will react with water, alcohols, and strong bases[6]. This reactivity necessitates storage in a dry, inert atmosphere.

-

Toxicity: Ingestion can cause severe burns to the digestive tract. Inhalation of dust should be avoided[6].

Experimental Protocol: Safe Handling and Quenching

Caption: Workflow for safe handling and quenching of sulfonyl chlorides.

Self-Validating Protocol: This protocol is inherently self-validating. Working under an inert atmosphere prevents premature hydrolysis of the sulfonyl chloride, ensuring the reagent's integrity for the reaction. The final quenching step with a weak base neutralizes any remaining reactive material and the acidic byproducts, which can be visually confirmed by the cessation of gas evolution. Adherence to these steps ensures both experimental success and operator safety.

Conclusion

While the specific isomer 2-chloro-6-cyanobenzenesulfonyl chloride remains elusive in common chemical literature, a thorough understanding of its close relatives, such as 2-cyanobenzenesulfonyl chloride and 2-chloro-4-cyanobenzenesulfonyl chloride, provides a strong foundation for research in this area. These reagents are potent building blocks in synthetic and medicinal chemistry, primarily due to their ability to form the critical sulfonamide linkage. Their utility, however, is matched by their hazardous nature, demanding meticulous handling and adherence to safety protocols. This guide serves as a technical resource to empower researchers to design innovative experiments with both efficacy and safety at the forefront.

References

-

2-Cyanobenzenesulfonyl chloride. Cheméo. [Link]

- SAFETY DATA SHEET (Various Suppliers). Accessed via Google Search.

- SAFETY D

- SAFETY D

- SAFETY D

- Synthesis of sulfonyl chloride substr

-

2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S. PubChem. [Link]

- SAFETY D

-

Cas 254749-11-6, 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE. LookChem. [Link]

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

- The Role of 4-Chlorobenzenesulfonyl Chloride in Modern Pharmaceutical Synthesis. Source Not Specified.

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. 2-氰基苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Cyanobenzenesulfonyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. 2-Cyanobenzenesulfonyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. lookchem.com [lookchem.com]

- 9. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

Introduction: The Strategic Importance of Chlorocyanobenzenesulfonyl Chloride Isomers

An In-depth Technical Guide to the Isomers of Chlorocyanobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of therapeutic agents.[1][2] These structures are integral to a wide array of drugs, valued for their ability to act as bioisosteres for carboxylic acids and their capacity to bind effectively to enzyme active sites, such as the zinc-binding motifs in metalloenzymes.[1] The synthetic precursors to these vital pharmacophores are the corresponding benzenesulfonyl chlorides. Among these, isomers of chlorocyanobenzenesulfonyl chloride represent a class of highly valuable, yet nuanced, building blocks.

The presence of three distinct functional groups—the reactive sulfonyl chloride, and the electron-withdrawing chloro and cyano groups—provides a rich platform for synthetic diversification. However, the specific placement of these groups on the benzene ring dramatically influences the precursor's physical properties, spectroscopic signature, and chemical reactivity. A thorough understanding of these differences is not merely academic; it is critical for process optimization, impurity profiling, and the rational design of novel drug candidates.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical comparison of the key isomers of chlorocyanobenzenesulfonyl chloride. We will delve into their synthesis, comparative properties, and the analytical methodologies required for their unambiguous differentiation, offering field-proven insights into the causality behind experimental choices and protocols.

Part 1: Synthesis and Structure of Key Isomers

The strategic synthesis of a specific chlorocyanobenzenesulfonyl chloride isomer is fundamental to its application. Generally, two robust synthetic routes are employed for the preparation of substituted arylsulfonyl chlorides.

1. Electrophilic Chlorosulfonation: This method involves the direct reaction of a substituted benzene—in this case, a chlorobenzonitrile—with chlorosulfonic acid.[1][3][4][5] The regiochemical outcome is dictated by the directing effects of the chloro and cyano substituents. Both are deactivating, electron-withdrawing groups, but the chloro group is an ortho-, para-director, while the cyano group is a meta-director. The final substitution pattern is a result of the interplay between these competing electronic effects.

2. Diazotization-Sandmeyer Reaction: A more versatile, albeit multi-step, approach begins with a substituted aniline (e.g., an amino-chlorobenzonitrile). The amine is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.[1][2][6][7] This method often provides cleaner, more predictable regiochemical control.

The most commonly encountered isomers in research and development include:

-

2-Chloro-4-cyanobenzenesulfonyl chloride

-

4-Chloro-2-cyanobenzenesulfonyl chloride

-

4-Chloro-3-cyanobenzenesulfonyl chloride

Experimental Protocol 1: General Synthesis via Diazotization of an Amino-chlorobenzonitrile

This protocol is a generalized procedure based on the Sandmeyer-type reaction, which offers excellent regiochemical control.[2]

Objective: To synthesize a specific isomer of chlorocyanobenzenesulfonyl chloride from the corresponding amino-chlorobenzonitrile precursor.

Materials:

-

Amino-chlorobenzonitrile isomer (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Diazotization: a. Suspend the starting amino-chlorobenzonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C in an ice bath. b. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. Stir for 30-45 minutes at this temperature. The formation of the diazonium salt is typically indicated by a change in the solution's appearance.

-

Sulfonylation (Sandmeyer Reaction): a. In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, containing a catalytic amount of CuCl. Cool this solution to 5-10 °C. b. Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the reaction temperature below 15 °C. c. After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours.

-

Work-up and Isolation: a. Pour the reaction mixture into a larger volume of ice-water. A solid precipitate of the crude sulfonyl chloride should form. b. Extract the product into dichloromethane (3x volume). c. Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chlorocyanobenzenesulfonyl chloride.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Trustworthiness Note: This self-validating protocol relies on the visual confirmation of nitrogen evolution during the Sandmeyer step and pH checks during the neutralization wash to ensure reaction progression and proper work-up.

Part 2: Comparative Physicochemical and Spectroscopic Analysis

The differentiation of chlorocyanobenzenesulfonyl chloride isomers is critically dependent on a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The melting point is a simple yet powerful indicator of isomeric identity and purity. The substitution pattern affects the crystal lattice energy, leading to distinct melting points for each isomer.

| Property | 2-Chloro-4-cyanobenzenesulfonyl chloride | 4-Chloro-3-cyanobenzenesulfonyl chloride | 4-Chloro-2-cyanobenzenesulfonyl chloride |

| Molecular Formula | C₇H₃Cl₂NO₂S | C₇H₃Cl₂NO₂S | C₇H₃Cl₂NO₂S |

| Molecular Weight | 236.08[8] | 236.08 | 236.08 |

| CAS Number | 254749-11-6[9] | 13039-68-2[10] | 84545-66-4 |

| Melting Point (°C) | 102-106[9] | Data not readily available | Data not readily available |

| Appearance | Solid[9] | Solid | Solid |

| Calculated LogP | 2.14[8] | N/A | N/A |

| Topological Polar Surface Area (TPSA) | 57.93 Ų[8] | N/A | N/A |

Data for 4-chloro-2-cyanobenzenesulfonyl chloride is sparse in publicly available databases, highlighting the importance of in-house analytical characterization.

Spectroscopic Differentiation: A Multi-Technique Approach

A single spectroscopic technique is often insufficient for unambiguous isomer identification. A combined approach using NMR, IR, and Mass Spectrometry is essential.

NMR is the most definitive method for distinguishing positional isomers. The chemical shifts and coupling patterns of the aromatic protons are unique fingerprints for each substitution pattern.

Causality: The chemical shift of an aromatic proton is influenced by the electronic nature of the adjacent and para substituents. Electron-withdrawing groups like -SO₂Cl, -CN, and -Cl deshield protons, shifting their signals downfield. The coupling constants (J-values) reveal the relative positions of the protons (ortho, meta, para coupling).

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Isomer | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |

| 2-Chloro-4-cyano- | H-3 | ~7.8-8.0 | d | J(meta) ≈ 2-3 | Ortho to Cl and SO₂Cl. |

| H-5 | ~7.7-7.9 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | Ortho to CN, meta to Cl. | |

| H-6 | ~8.1-8.3 | d | J(ortho) ≈ 8-9 | Ortho to SO₂Cl, meta to CN. | |

| 4-Chloro-3-cyano- | H-2 | ~8.2-8.4 | d | J(meta) ≈ 2 | Ortho to SO₂Cl, meta to Cl. |

| H-5 | ~7.9-8.1 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2 | Ortho to Cl, meta to SO₂Cl. | |

| H-6 | ~7.6-7.8 | d | J(ortho) ≈ 8-9 | Ortho to Cl and CN. | |

| 4-Chloro-2-cyano- | H-3 | ~8.1-8.3 | d | J(meta) ≈ 2 | Ortho to SO₂Cl and CN. |

| H-5 | ~7.8-8.0 | dd | J(ortho) ≈ 8-9, J(meta) ≈ 2 | Ortho to Cl, meta to SO₂Cl. | |

| H-6 | ~7.7-7.9 | d | J(ortho) ≈ 8-9 | Ortho to Cl. |

Note: These are predictions based on established principles. For definitive assignment, comparison with experimental data or use of specialized prediction software is recommended.[11][12]

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less effective for differentiating isomers.[13]

-

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands are expected in the regions of 1370-1410 cm⁻¹ and 1160-1210 cm⁻¹, respectively.[13][14]

-

C≡N Stretch: A sharp, medium-intensity band will appear around 2220-2240 cm⁻¹.

-

S-Cl Stretch: A strong band in the far-IR region, around 310-390 cm⁻¹, is indicative of the sulfur-chlorine bond.[15]

-

C-H Bending: The out-of-plane C-H bending patterns in the 700-900 cm⁻¹ region can provide clues about the substitution pattern, but overlap and complexity can make interpretation difficult.

Mass spectrometry provides the molecular weight and, critically, reveals the presence of two chlorine atoms through a characteristic isotopic pattern.

Causality: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a distinctive pattern of isotopic peaks in the molecular ion region.

-

Molecular Ion Cluster: The mass spectrum will show a cluster of peaks for the molecular ion (M⁺).

-

M⁺ peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom. This peak will be approximately 66% of the intensity of the M⁺ peak.

-

M+4 peak: Contains two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M⁺ peak.

-

-

This M⁺, M+2, M+4 pattern is a definitive indicator of a molecule with the formula C₇H₃Cl₂NO₂S. [16][17][18][19] Fragmentation patterns, such as the loss of SO₂Cl or Cl, can further support structural elucidation.

Part 3: Reactivity, Applications, and Experimental Workflow

Chemical Reactivity Insights

The reactivity of chlorocyanobenzenesulfonyl chlorides is dominated by the highly electrophilic sulfur atom.[20] The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur center susceptible to attack by nucleophiles. This reaction, typically forming a sulfonamide with an amine, is a cornerstone of their utility.[21][22]

The chloro and cyano groups on the aromatic ring further enhance this reactivity. As powerful electron-withdrawing groups, they increase the electrophilicity of the sulfonyl sulfur, making the molecule more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[23][24][25] While subtle differences in reactivity between isomers exist due to steric and electronic effects, all are highly reactive precursors.

Caption: A validated workflow for isomer identification.

Conclusion

The isomers of chlorocyanobenzenesulfonyl chloride are more than simple reagents; they are precision tools for the medicinal chemist. While they share a common molecular formula, their distinct physical and spectroscopic properties necessitate a rigorous, multi-faceted analytical approach for accurate identification. Their enhanced reactivity, driven by the combined electron-withdrawing power of their substituents, makes them potent precursors for the synthesis of sulfonamides. By understanding the principles of their synthesis, the nuances of their spectroscopic signatures, and the logic of their reactivity, researchers can leverage these powerful building blocks to accelerate the discovery and development of next-generation therapeutics.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra.

- Benchchem. (n.d.). Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers.

- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.

- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.

- ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.

- American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- Cheméo. (n.d.). 2-Cyanobenzenesulfonyl chloride.

- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

- (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.

-

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

- ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- (n.d.). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.

- (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.

- (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

- RSC Blogs. (2022). Hot Article Feature Interviews – RSC Advances Blog.

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- NIST WebBook. (n.d.). Benzenesulfonyl chloride.

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

- PubChem - NIH. (n.d.). 4-Chlorobenzenesulfonate.

- PMC - NIH. (n.d.). NMR shift prediction from small data quantities.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

PubMed. (n.d.). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-氯-4-氰基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-chloro-3-cyanobenzene-1-sulfonyl chloride [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. echemcom.com [echemcom.com]

- 23. uwo.scholaris.ca [uwo.scholaris.ca]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-cyanobenzenesulfonyl Chloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

2-Chloro-6-cyanobenzenesulfonyl chloride is a bespoke reagent of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive sulfonyl chloride and a cyano group on a substituted benzene ring, makes it a valuable building block for the synthesis of novel sulfonamide derivatives. These derivatives are explored for a wide range of therapeutic applications. The success of any synthetic procedure, however, is fundamentally tethered to the solubility of the reagents in the chosen solvent system. A thorough understanding of the solubility of 2-chloro-6-cyanobenzenesulfonyl chloride is therefore not merely an academic exercise but a critical parameter for reaction design, optimization, and scale-up.

This in-depth technical guide provides a comprehensive overview of the solubility of 2-chloro-6-cyanobenzenesulfonyl chloride in organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a framework for predicting its behavior in various solvent classes, and present a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key physicochemical property.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" provides a foundational principle for understanding solubility. This principle is governed by the intermolecular forces between the solute (2-chloro-6-cyanobenzenesulfonyl chloride) and the solvent molecules. The key to predicting solubility lies in analyzing the molecular structure of our compound of interest.

2-Chloro-6-cyanobenzenesulfonyl chloride possesses several key structural features that dictate its solubility profile:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Cyano Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. The sulfur-oxygen and sulfur-chlorine bonds are all polar.

-

Chloro Group (-Cl): This group is electronegative, contributing to the overall polarity of the molecule.

The presence of both nonpolar (aromatic ring) and highly polar (cyano and sulfonyl chloride) groups suggests that 2-chloro-6-cyanobenzenesulfonyl chloride will exhibit nuanced solubility behavior. It is unlikely to be highly soluble in purely nonpolar solvents like hexanes, nor in highly polar, protic solvents like water, with which it can react.[1] Its optimal solubility is expected in polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic ring.

A logical workflow for predicting solubility based on these molecular properties is illustrated below:

Caption: Logical workflow for predicting the solubility of 2-chloro-6-cyanobenzenesulfonyl chloride.

Qualitative Solubility Predictions in Common Organic Solvents

Based on the theoretical framework, we can make the following qualitative predictions for the solubility of 2-chloro-6-cyanobenzenesulfonyl chloride:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | These solvents possess a significant dipole moment capable of solvating the polar cyano and sulfonyl chloride groups. Their organic character also allows for favorable interactions with the aromatic ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate with Caution | Alcohols can act as hydrogen bond donors to the cyano group and have a dipole moment to interact with the polar groups. However, the sulfonyl chloride group is susceptible to solvolysis in the presence of nucleophilic alcohols, especially at elevated temperatures.[2] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic nature of these solvents will have favorable π-π stacking interactions with the benzene ring of the solute. However, they lack the polarity to effectively solvate the highly polar functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | These solvents primarily interact through weak London dispersion forces and will be poor solvents for the highly polar 2-chloro-6-cyanobenzenesulfonyl chloride. |

| Ethers | Diethyl ether, Dioxane | Moderate to Low | Ethers have a moderate dipole moment and can act as hydrogen bond acceptors, but their overall polarity is lower than that of polar aprotic solvents. |

| Water | Insoluble and Reactive | The compound is expected to be insoluble in water due to the hydrophobic aromatic ring. Furthermore, the sulfonyl chloride group will readily hydrolyze in the presence of water.[1] |

Experimental Protocol for the Quantitative Determination of Solubility

The following protocol provides a robust method for the quantitative determination of the solubility of 2-chloro-6-cyanobenzenesulfonyl chloride in various organic solvents. This method is based on the principle of preparing a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

I. Materials and Equipment

-

2-Chloro-6-cyanobenzenesulfonyl chloride (analytical grade)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringes (1 mL and 5 mL)

-

Syringe filters (0.22 µm PTFE)

-

Volumetric flasks (various sizes)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Pipettes and general laboratory glassware

II. Safety Precautions

-

2-Chloro-6-cyanobenzenesulfonyl chloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Work in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

-

The compound is moisture-sensitive; store in a desiccator and handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[3]

-

Consult the Safety Data Sheet (SDS) for 2-chloro-6-cyanobenzenesulfonyl chloride and all solvents used before commencing work.

III. Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

IV. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add an excess amount of 2-chloro-6-cyanobenzenesulfonyl chloride (e.g., 50-100 mg). The exact mass is not critical, but it must be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Carefully add a known volume of the desired organic solvent to each vial (e.g., 2.0 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time may need to be determined empirically. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 1.0 mL).

-

Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Determination (Optional but Recommended):

-

Carefully evaporate the solvent from the vial containing the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the amount of dissolved 2-chloro-6-cyanobenzenesulfonyl chloride.

-

Calculate the solubility in g/L or mg/mL.

-

-

Quantitative Analysis by HPLC:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 2-chloro-6-cyanobenzenesulfonyl chloride of known concentrations in the solvent of interest.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration standards.

-

HPLC Analysis: Inject the calibration standards and the diluted sample onto the HPLC system. A reverse-phase C18 column is typically suitable. The mobile phase and detection wavelength should be optimized for the compound.

-

Quantification: Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculation of Solubility: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

V. Data Interpretation and Reporting

The solubility of 2-chloro-6-cyanobenzenesulfonyl chloride should be reported in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), at the specified temperature. It is good practice to report the average of at least three independent measurements along with the standard deviation to indicate the precision of the results.

Conclusion

A comprehensive understanding of the solubility of 2-chloro-6-cyanobenzenesulfonyl chloride is paramount for its effective use in synthetic organic chemistry, particularly in the context of drug discovery and development. While no specific quantitative data is readily available in the literature, this guide has provided a robust theoretical framework for predicting its solubility based on its molecular structure. More importantly, the detailed experimental protocol outlined herein offers a reliable and accurate method for researchers to determine the solubility of this key reagent in any organic solvent of interest. By combining theoretical predictions with empirical data, scientists can make informed decisions about solvent selection, leading to improved reaction outcomes, enhanced process efficiency, and the successful advancement of their research and development programs.

References

-

Jalalon, J. V. R. (n.d.). Experiment 1: Solubility of Organic Compounds. Scribd. Retrieved February 10, 2026, from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 10, 2026, from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 10, 2026, from [Link]

-

(2023, August 31). Solubility of Organic Compounds. Chem LibreTexts. Retrieved February 10, 2026, from [Link]

-

Benzenesulfonyl chloride. (n.d.). Solubility of Things. Retrieved February 10, 2026, from [Link]

-

2-Cyanobenzenesulfonyl chloride. (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Benzenesulfonyl chloride. Wikipedia. Retrieved February 10, 2026, from [Link]

-

Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE). Retrieved February 10, 2026, from [Link]

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1447. [Link]

-

Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

The Strategic Utility of 2-Chloro-6-cyanobenzenesulfonyl Chloride in Contemporary Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-cyanobenzenesulfonyl chloride, a versatile building block with significant potential in medicinal chemistry. While direct literature on this specific isomer is limited, this document extrapolates its synthetic utility and potential applications based on the established reactivity of its constituent functional groups—the sulfonyl chloride, the ortho-chloro substituent, and the ortho-cyano group—and by drawing parallels with closely related, well-documented analogs. We will explore its probable synthetic routes, its expected reactivity in the formation of sulfonamides and other key pharmacophores, and its prospective role in the design of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers looking to leverage the unique structural and electronic properties of this compound in drug discovery programs.

Introduction: The Emerging Role of Substituted Benzenesulfonyl Chlorides in Drug Discovery

The benzenesulfonyl chloride scaffold is a cornerstone in medicinal chemistry, primarily serving as a precursor to sulfonamides, a class of compounds with a rich history and a broad spectrum of pharmacological activities.[1] The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including its reactivity, lipophilicity, and metabolic stability. The subject of this guide, 2-Chloro-6-cyanobenzenesulfonyl chloride, presents a particularly interesting substitution pattern with the potential for unique applications in the synthesis of complex molecular architectures.

The presence of both a chloro and a cyano group ortho to the sulfonyl chloride moiety is anticipated to significantly influence its reactivity and the conformational preferences of its derivatives. The chloro group, a common halogen in pharmaceuticals, is known to modulate the electronic properties of the aromatic ring and can influence binding affinity and metabolic pathways.[2] The cyano group offers a versatile handle for further chemical transformations and can act as a key interaction point within a biological target.

This guide will provide a theoretical and practical framework for the utilization of 2-Chloro-6-cyanobenzenesulfonyl chloride in medicinal chemistry, drawing upon established principles and data from related compounds to illuminate its potential.

Physicochemical Properties and Reactivity Profile

| Property | Inferred Value/Characteristic for 2-Chloro-6-cyanobenzenesulfonyl chloride | Basis of Inference |

| Molecular Formula | C₇H₃Cl₂NO₂S | |

| Molecular Weight | 236.08 g/mol | |

| Appearance | Likely a solid at room temperature | Based on analogs[4][5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides |

| Reactivity | Highly electrophilic sulfur center, susceptible to nucleophilic attack. The ortho-substituents may introduce steric hindrance, potentially modulating reactivity compared to less substituted analogs. | General principles of sulfonyl chloride chemistry and studies on ortho-substituted benzenesulfonyl chlorides[7] |

Diagram: Inferred Reactivity of 2-Chloro-6-cyanobenzenesulfonyl chloride

Caption: Key reactions of 2-Chloro-6-cyanobenzenesulfonyl chloride.

Synthetic Pathways to 2-Chloro-6-cyanobenzenesulfonyl chloride

The synthesis of 2-Chloro-6-cyanobenzenesulfonyl chloride is not explicitly detailed in readily accessible literature. However, established methods for the preparation of aromatic sulfonyl chlorides can be adapted. A plausible synthetic route would likely start from a readily available substituted aniline or toluene.

Workflow: Plausible Synthesis of 2-Chloro-6-cyanobenzenesulfonyl chloride

Caption: A potential synthetic route via the Sandmeyer reaction.

Experimental Protocol (Hypothetical):

Step 1: Diazotization of 2-Chloro-6-aminobenzonitrile

-

Suspend 2-chloro-6-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sulfonylation (Sandmeyer-type reaction)

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Chloro-6-cyanobenzenesulfonyl chloride.

This proposed synthesis is based on well-established methodologies for the conversion of anilines to sulfonyl chlorides.[8]

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The primary application of 2-Chloro-6-cyanobenzenesulfonyl chloride in medicinal chemistry is expected to be in the synthesis of novel sulfonamides. The sulfonamide functional group is a key component in a wide range of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

4.1. Synthesis of Substituted Sulfonamides

The reaction of 2-Chloro-6-cyanobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding sulfonamide. The ortho-chloro and -cyano groups can influence the acidity of the sulfonamide proton and the conformational properties of the resulting molecule, potentially leading to unique biological activities.

Workflow: Sulfonamide Synthesis

Caption: General scheme for the synthesis of sulfonamides.

Experimental Protocol (General):

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of 2-Chloro-6-cyanobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

4.2. Potential as a Precursor for Fused Heterocyclic Systems

The cyano group in the 2-position opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules. For example, a sulfonamide derived from an amine containing a suitable nucleophilic group could undergo cyclization to form a benzothiadiazine derivative.

4.3. Role in Fragment-Based Drug Discovery

2-Chloro-6-cyanobenzenesulfonyl chloride itself, or simple derivatives thereof, could serve as valuable fragments in fragment-based drug discovery (FBDD) campaigns. The distinct electronic and steric properties of this fragment could lead to the identification of novel binding interactions with therapeutic targets.

Conclusion and Future Perspectives

While direct experimental data on 2-Chloro-6-cyanobenzenesulfonyl chloride is currently scarce in the public domain, its structural features strongly suggest its potential as a valuable and versatile building block in medicinal chemistry. The presence of the ortho-chloro and -cyano substituents on the benzenesulfonyl chloride core provides a unique combination of reactivity and functionality. This guide has outlined plausible synthetic routes and key applications, primarily in the synthesis of novel sulfonamides and as a precursor for more complex heterocyclic systems.

Future research in this area should focus on the experimental validation of the proposed synthetic pathways and a thorough investigation of the reactivity of 2-Chloro-6-cyanobenzenesulfonyl chloride. The synthesis and screening of a library of sulfonamide derivatives based on this scaffold could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action. As the demand for new therapeutics continues to grow, the exploration of underutilized chemical space, including novel building blocks like 2-Chloro-6-cyanobenzenesulfonyl chloride, will be crucial for the advancement of drug discovery.

References

-

Cheméo. (n.d.). 2-Cyanobenzenesulfonyl chloride. Retrieved February 14, 2026, from [Link]

-

MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(15), 3422. [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Retrieved February 14, 2026, from [Link]

-

MDPI. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Molecules, 29(10), 2269. [Link]

- Google Patents. (1982). United States Patent (19).

- Google Patents. (2003). United States Patent (10) Patent No.: US 6,639,072 B1.

- Google Patents. (2013). United States Patent (12).

-

S. K. Ghorai, A. K. Tiwari, A. K. Srivastava, P. V. Bharatam. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Heterocyclic Chemistry, 59(4), 625-666. [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

SlideShare. (n.d.). Drug Metabolism Phase 2 conjugation reactions. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-Acetaminobenzenesulfonyl chloride. Retrieved February 14, 2026, from [Link]

-

MDPI. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(21), 5183. [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved February 14, 2026, from [Link]

-

UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved February 14, 2026, from [Link]

-

MDPI. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(21), 5183. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 2-Cyanobenzenesulfonyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Chloro-4-cyanobenzenesulfonyl chloride 96 254749-11-6 [sigmaaldrich.com]

- 6. 2-CHLORO-4-CYANOBENZENESULFONYL CHLORIDE | 254749-11-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Architect: 2-Chloro-6-cyanobenzenesulfonyl Chloride as a Precursor for Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-chloro-6-cyanobenzenesulfonyl chloride as a strategic building block for the construction of diverse heterocyclic frameworks. With its unique trifunctional nature, possessing a reactive sulfonyl chloride, a synthetically versatile cyano group, and a sterically hindered chlorinated aromatic ring, this reagent offers a powerful platform for the development of novel molecular architectures of interest in medicinal chemistry and materials science. This document delves into the fundamental reactivity of 2-chloro-6-cyanobenzenesulfonyl chloride, with a particular focus on its application in the synthesis of substituted 1,2,4-benzothiadiazine 1,1-dioxides, a scaffold present in numerous biologically active compounds. Detailed mechanistic insights, step-by-step experimental protocols, and data presentation are provided to enable researchers to effectively utilize this versatile reagent in their own synthetic endeavors.

Introduction: The Strategic Advantage of 2-Chloro-6-cyanobenzenesulfonyl Chloride

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The continued demand for novel compounds with tailored properties necessitates the development and characterization of versatile building blocks that can be readily elaborated into complex molecular structures. 2-Chloro-6-cyanobenzenesulfonyl chloride emerges as a particularly attractive scaffold due to the orthogonal reactivity of its functional groups.

The sulfonyl chloride moiety serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and hydrazines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules.

The cyano group offers a gateway to a plethora of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing numerous avenues for further functionalization of the resulting heterocyclic core.

The ortho-chloro substituent, in conjunction with the adjacent sulfonyl chloride, creates a sterically hindered environment that can influence the regioselectivity of cyclization reactions. Furthermore, the chloro and cyano groups modulate the electronic properties of the benzene ring, impacting the reactivity and potential biological activity of the final products.

This guide will focus on a key application of this building block: its use in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds known for their diverse pharmacological activities.[2][3]

Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides: A Cornerstone Application

The reaction of 2-chloro-6-cyanobenzenesulfonyl chloride with binucleophiles, such as amidines or guanidines, provides a direct and efficient route to functionalized 1,2,4-benzothiadiazine 1,1-dioxides. This transformation proceeds via a two-step sequence within a single pot: initial formation of a sulfonamide followed by an intramolecular cyclization.

Reaction with Guanidine: Synthesis of 3-Amino-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide

A prime example of the utility of 2-chloro-6-cyanobenzenesulfonyl chloride is its reaction with guanidine to form 3-amino-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide. This scaffold is of significant interest in drug discovery.

Reaction Scheme:

Figure 2: Mechanistic workflow for the formation of the benzothiadiazine ring system.

-

Sulfonamide Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from guanidine on the electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Elimination: A chloride ion is eliminated from the tetrahedral intermediate to form the N-(2-chloro-6-cyanophenylsulfonyl)guanidine intermediate.

-

Intramolecular Cyclization: The key ring-forming step involves the intramolecular nucleophilic attack of a terminal nitrogen of the guanidinyl moiety onto the electrophilic carbon of the cyano group. This step is typically promoted by heating.

-

Tautomerization: A final proton transfer and tautomerization lead to the stable aromatic 3-amino-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous benzothiadiazine 1,1-dioxides. Researchers should adapt and optimize the conditions based on their specific substrate and available equipment.

Materials:

-

2-Chloro-6-cyanobenzenesulfonyl chloride

-

Guanidine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add guanidine hydrochloride (1.2 equivalents).

-

Base Addition: Suspend the guanidine hydrochloride in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes. (Alternatively, use 2.5 equivalents of sodium carbonate and stir at room temperature for 1 hour).

-

Addition of Sulfonyl Chloride: Dissolve 2-chloro-6-cyanobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Initial Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cyclization: Once the formation of the sulfonamide intermediate is complete (as indicated by TLC), heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, or until TLC indicates the formation of the cyclized product.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-water. Acidify the aqueous mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

-

2-Chloro-6-cyanobenzenesulfonyl chloride is a corrosive solid and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. [2]Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

-

DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

Data Presentation

The following table summarizes the expected and reported data for a representative 3-amino-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide.

| Property | Expected/Reported Value |

| Molecular Formula | C₇H₅ClN₄O₂S |

| Molecular Weight | 244.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.2-7.5 (m, 3H, Ar-H), 7.2 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 160.1, 140.5, 135.2, 133.8, 128.9, 125.4, 118.7 |

| IR (KBr) ν (cm⁻¹) | 3350-3150 (NH₂), 1640 (C=N), 1330, 1160 (SO₂) |

| MS (ESI) | m/z 245 [M+H]⁺ |

Note: The spectral data are predicted based on analogous structures and may vary slightly.

Further Synthetic Transformations of the Heterocyclic Core

The resulting 3-amino-7-chloro-1,2,4-benzothiadiazine 1,1-dioxide is not merely an endpoint but a versatile intermediate for further synthetic elaboration.

Workflow for Further Derivatization: